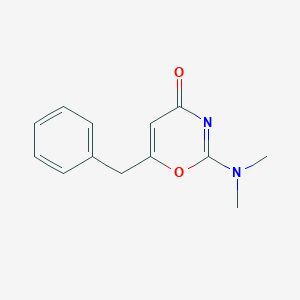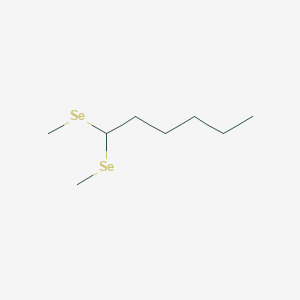![molecular formula C15H16IN3O3S B14382232 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide CAS No. 90234-14-3](/img/structure/B14382232.png)
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide is a chemical compound known for its unique structure and properties It contains a benzamide core with a dimethylsulfamoyl group and an iodophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylsulfamoyl and iodophenyl groups. One common method involves the reaction of 4-iodoaniline with dimethylsulfamoyl chloride to form the intermediate, which is then coupled with benzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dimethylsulfamoyl)amino]-N-(4-chlorophenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-bromophenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-fluorophenyl)benzamide
Uniqueness
4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can enhance the compound’s reactivity and binding affinity in certain applications, making it a valuable compound for specific research purposes.
Properties
CAS No. |
90234-14-3 |
|---|---|
Molecular Formula |
C15H16IN3O3S |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
4-(dimethylsulfamoylamino)-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C15H16IN3O3S/c1-19(2)23(21,22)18-14-7-3-11(4-8-14)15(20)17-13-9-5-12(16)6-10-13/h3-10,18H,1-2H3,(H,17,20) |
InChI Key |
ASIOXKMKAWUOST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)


![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)

![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)


